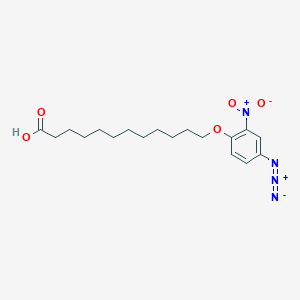
12-(4-Azido-2-nitrophenoxy)dodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(4-Azido-2-nitrophenoxy)dodecanoic acid is a synthetic organic compound characterized by the presence of an azido group and a nitrophenoxy group attached to a dodecanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(4-Azido-2-nitrophenoxy)dodecanoic acid typically involves a multi-step process. One common method starts with the nitration of 4-phenoxydodecanoic acid to introduce the nitro group. This is followed by the azidation of the nitro compound to replace a suitable leaving group with an azido group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired transformations.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing safety measures to handle the reactive azido group.
Chemical Reactions Analysis
Types of Reactions
12-(4-Azido-2-nitrophenoxy)dodecanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new compounds by replacing the azido group with other nucleophiles.
Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium azide, organic solvents.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 12-(4-Amino-2-nitrophenoxy)dodecanoic acid.
Substitution: Various substituted phenoxy-dodecanoic acids.
Oxidation: Oxidized phenoxy-dodecanoic acids.
Scientific Research Applications
12-(4-Azido-2-nitrophenoxy)dodecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with azido groups for imaging and tracking.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action of 12-(4-Azido-2-nitrophenoxy)dodecanoic acid involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction allows the compound to form stable triazole linkages with alkyne-containing molecules. The molecular targets and pathways involved depend on the specific application, such as targeting biomolecules in biological systems or forming new materials in industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 12-(4-Nitrophenoxy)dodecanoic acid
- 12-(4-Amino-2-nitrophenoxy)dodecanoic acid
- 12-(4-Azidophenoxy)dodecanoic acid
Uniqueness
12-(4-Azido-2-nitrophenoxy)dodecanoic acid is unique due to the presence of both azido and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. The azido group enables click chemistry applications, while the nitro group allows for further functionalization through reduction or substitution reactions. This combination of functional groups makes it a valuable compound for diverse scientific research applications.
Properties
CAS No. |
105968-86-3 |
|---|---|
Molecular Formula |
C18H26N4O5 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
12-(4-azido-2-nitrophenoxy)dodecanoic acid |
InChI |
InChI=1S/C18H26N4O5/c19-21-20-15-11-12-17(16(14-15)22(25)26)27-13-9-7-5-3-1-2-4-6-8-10-18(23)24/h11-12,14H,1-10,13H2,(H,23,24) |
InChI Key |
UHBBYBXCGSKNQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















